molecular formula C15H6Br8Cl2O2 B14632936 1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) CAS No. 52658-24-9

1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)

Cat. No.: B14632936
CAS No.: 52658-24-9
M. Wt: 928.3 g/mol
InChI Key: ZQWLAWFCZIJAKF-UHFFFAOYSA-N
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Description

1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes multiple bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, which involves the reaction of 1,3-dibromopropane with 2,3,4,5-tetrabromo-6-chlorophenol in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen exchange reactions can produce iodinated derivatives, while oxidation can lead to the formation of quinones.

Scientific Research Applications

1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) has several scientific research applications:

    Materials Science: It is used in the synthesis of flame retardants and polymer additives due to its high bromine content.

    Environmental Chemistry: The compound is studied for its potential use in the removal of heavy metals from wastewater.

    Biological Research: It is investigated for its potential antimicrobial properties and its effects on various biological systems.

Mechanism of Action

The mechanism by which 1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and the biological or chemical system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-chlorobenzene): A closely related compound with similar properties and applications.

    1,1’-(1,3-Propane-diyl)bis(2,3,4,5-tetrabromo-6-fluorobenzene): Another similar compound where chlorine is replaced with fluorine, affecting its reactivity and applications.

Uniqueness

1,1’-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene) is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and environmental chemistry.

Properties

CAS No.

52658-24-9

Molecular Formula

C15H6Br8Cl2O2

Molecular Weight

928.3 g/mol

IUPAC Name

1,2,3,4-tetrabromo-5-chloro-6-[3-(2,3,4,5-tetrabromo-6-chlorophenoxy)propoxy]benzene

InChI

InChI=1S/C15H6Br8Cl2O2/c16-4-6(18)10(22)14(12(24)8(4)20)26-2-1-3-27-15-11(23)7(19)5(17)9(21)13(15)25/h1-3H2

InChI Key

ZQWLAWFCZIJAKF-UHFFFAOYSA-N

Canonical SMILES

C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Cl)COC2=C(C(=C(C(=C2Br)Br)Br)Br)Cl

Origin of Product

United States

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